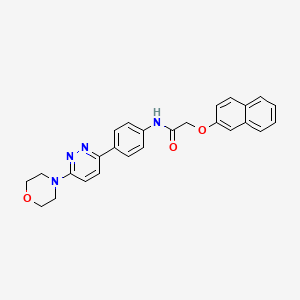
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide
Descripción general
Descripción
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide, also known as MN-64, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It belongs to the family of pyridazine derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide works by inhibiting the activity of certain enzymes and proteins that are involved in the progression of diseases. It has been found to bind to specific receptors in the body, thereby blocking the activity of these enzymes and proteins. This results in the inhibition of the growth and proliferation of cancer cells and the prevention of neuronal damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases, thereby preventing the growth and proliferation of cancer cells and the prevention of neuronal damage in neurodegenerative diseases. This compound has also been found to have anti-inflammatory effects and can reduce the production of cytokines that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations as well. It is a relatively new compound, and its long-term effects on the body are not fully understood. Additionally, it may have off-target effects that need to be carefully evaluated.
Direcciones Futuras
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide has shown promising results in various scientific studies, and there are several future directions that can be explored. One potential application of this compound is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. This compound can also be used as a research tool to study the mechanisms of disease progression and to identify new targets for drug development. Additionally, the development of new synthetic methods for this compound can lead to more efficient and cost-effective production of this compound.
Aplicaciones Científicas De Investigación
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.
Propiedades
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c31-26(18-33-23-10-7-19-3-1-2-4-21(19)17-23)27-22-8-5-20(6-9-22)24-11-12-25(29-28-24)30-13-15-32-16-14-30/h1-12,17H,13-16,18H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNFXQMSXSLOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



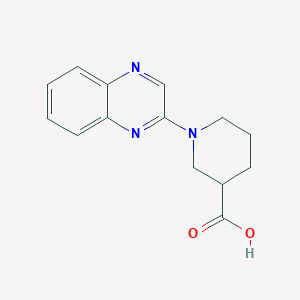
![2-(3-ethylphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3309264.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3309274.png)
![N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B3309282.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3309289.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B3309293.png)
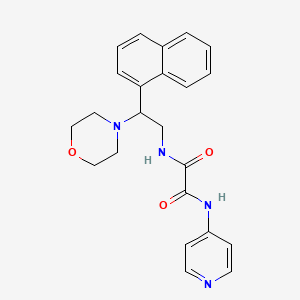
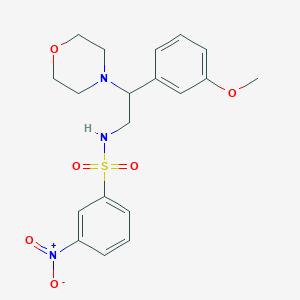
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3309305.png)

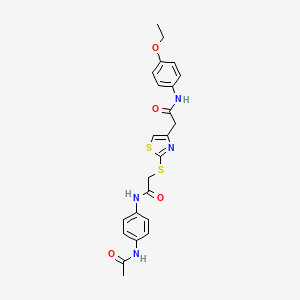
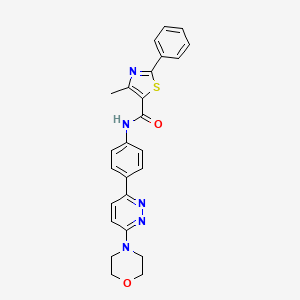
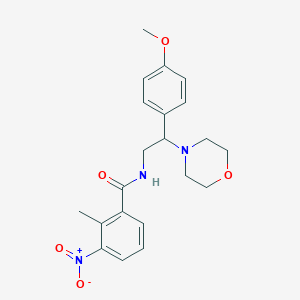
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3309343.png)